D-Altrose-1-13C
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Overview
Description
D-Altrose-1-13C is a rare sugar, specifically a 6-deoxy-D-altrose isotopically labeled with carbon-13 at the C1 position. This compound is a stable isotope-labeled form of D-altrose, which is a naturally occurring monosaccharide. The carbon-13 labeling makes it particularly useful in various scientific research applications, including metabolic studies and tracer experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Altrose-1-13C typically involves the incorporation of carbon-13 into the D-altrose molecule. This can be achieved through chemical synthesis or enzymatic methods. One common approach is to start with a precursor molecule that already contains the carbon-13 isotope and then convert it into D-altrose through a series of chemical reactions. The reaction conditions often involve specific catalysts and controlled environments to ensure the incorporation of the isotope at the desired position .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The final product is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy to confirm the incorporation of carbon-13 .
Chemical Reactions Analysis
Types of Reactions: D-Altrose-1-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to study the metabolic pathways and biochemical transformations of D-altrose in biological systems .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to its corresponding aldonic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding alditol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound typically yields D-altroic acid, while reduction produces D-altrose alcohol .
Scientific Research Applications
D-Altrose-1-13C has a wide range of scientific research applications:
Chemistry: It is used as a tracer in metabolic studies to track the biochemical pathways of D-altrose in various systems.
Biology: The compound is employed in studies of carbohydrate metabolism and enzyme kinetics.
Medicine: this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is utilized in the development of new pharmaceuticals and in the production of isotopically labeled compounds for research purposes
Mechanism of Action
The mechanism of action of D-Altrose-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the molecule through various biochemical processes using techniques such as NMR spectroscopy. This helps in understanding the molecular targets and pathways involved in the metabolism of D-altrose .
Comparison with Similar Compounds
- D-Glucose-1-13C
- D-Fructose-1-13C
- D-Mannose-1-13C
- D-Galactose-1-13C
Comparison: D-Altrose-1-13C is unique due to its specific carbon-13 labeling at the C1 position, which makes it particularly useful for detailed metabolic studies. Compared to other isotopically labeled sugars, this compound provides distinct insights into the metabolic pathways of D-altrose, which is less commonly studied than glucose or fructose.
Biological Activity
D-Altrose-1-13C is a stable isotope-labeled form of D-altrose, a sugar that plays a significant role in various metabolic processes. Its isotopic labeling allows researchers to trace metabolic pathways and analyze biological activity with precision. This article reviews the biological activity of this compound, focusing on its metabolic applications, effects on cellular processes, and implications in cancer research.
Overview of D-Altrose
D-altrose is an aldohexose monosaccharide, structurally similar to glucose but with distinct biological properties. The introduction of the 13C isotope at the first carbon position enables detailed studies of its metabolic fate using techniques such as 13C metabolic flux analysis (13C-MFA) and nuclear magnetic resonance (NMR) spectroscopy.
1. Metabolic Tracing with this compound
This compound is utilized in metabolic tracing studies to understand how sugars are processed in cells. The incorporation of the 13C isotope allows for the tracking of carbon atoms through various metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle.
Table 1: Key Metabolic Pathways Involving this compound
Pathway | Description | Key Findings |
---|---|---|
Glycolysis | Conversion of glucose to pyruvate | Enhanced lactate production in cancer cells |
TCA Cycle | Oxidation of acetyl-CoA to produce ATP | Altered metabolite profiles in tumor microenvironments |
Anaplerosis | Replenishment of TCA cycle intermediates | Increased flux from glutamine and pyruvate |
Research indicates that this compound can influence the metabolic profile of cells under different nutrient conditions, particularly in cancerous tissues where metabolic reprogramming is prevalent .
2. Case Studies on Cancer Metabolism
Several studies have employed this compound to elucidate cancer metabolism. For instance, a study focused on breast cancer MCF-7 cells demonstrated that varying concentrations of glucose and glutamine significantly affect the incorporation rates of 13C-labeled metabolites into key pathways.
Case Study Summary: MCF-7 Cell Line
Condition | Glucose (mM) | Glutamine (mM) | Lactate Production (mM) | Key Observations |
---|---|---|---|---|
Standard | 25 | 4 | High | Normal glycolytic activity observed |
Limiting Glucose | 1 | 0.1 | Moderate | Shift towards increased lactate production |
Limiting Glutamine | 2.5 | 0.1 | Low | Reduced anaplerotic activity |
The findings suggest that cancer cells exhibit plasticity in their metabolism, adapting to nutrient availability by altering their use of glucose and glutamine .
3. Cellular Uptake and Utilization
Studies have shown that this compound is rapidly absorbed by cells, influencing various biological functions:
- Energy Production : Enhances ATP generation through glycolysis.
- Biosynthesis : Serves as a precursor for amino acids and nucleotides.
In vivo studies indicate that the presence of D-altrose can modulate energy metabolism, especially under conditions mimicking tumor growth where nutrient competition is high .
Properties
CAS No. |
70849-27-3 |
---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
181.148 |
IUPAC Name |
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1/i1+1 |
InChI Key |
GZCGUPFRVQAUEE-IKGLOVJPSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
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